molecular formula C10H7F3N2 B6305775 1-[3-(TRIFLUOROMETHYL)PHENYL]PYRAZOLE CAS No. 35715-68-5

1-[3-(TRIFLUOROMETHYL)PHENYL]PYRAZOLE

Cat. No.: B6305775
CAS No.: 35715-68-5
M. Wt: 212.17 g/mol
InChI Key: AWYVWLRVIUZBQI-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)phenyl]pyrazole is a chemical compound with the CAS Number 35715-68-5 and a molecular formula of C10H7F3N2 . It belongs to the pyrazole class of heterocyclic compounds, which are five-membered rings containing two adjacent nitrogen atoms and are recognized as potent medicinal scaffolds with a broad spectrum of biological activities . This compound serves as a valuable building block and intermediate in medicinal chemistry and agrochemical research. The core pyrazole structure is known to exhibit a wide range of biological properties, including anti-inflammatory, antimicrobial, antifungal, and anticancer activities . The incorporation of the trifluoromethyl (CF3) group on the phenyl ring is a common strategy in drug design, as it often enhances the molecule's lipophilicity, metabolic stability, and bioavailability, allowing for better interaction with biological targets . Specifically, derivatives of 3-(trifluoromethyl)pyrazole have been identified as particularly significant. For instance, they form the active core of selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of anti-inflammatory drugs . Furthermore, synthetic analogs based on the 3-trifluoromethyl-1H-pyrazole-4-carboxamide skeleton have demonstrated promising antifungal activity by inhibiting mitochondrial succinate dehydrogenase, thereby disrupting cellular energy production in pathogenic fungi . Researchers can utilize this compound to synthesize novel derivatives for developing new therapeutic agents or crop protection products. This product is intended For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-4-9(7-8)15-6-2-5-14-15/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYVWLRVIUZBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Chemistry and Mechanistic Investigations of 1 3 Trifluoromethyl Phenyl Pyrazole Systems

Fundamental Reactivity Patterns of the Pyrazole (B372694) Ring

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure possesses 6 π-electrons, conforming to Hückel's rule for aromaticity. The presence of two nitrogen atoms, one pyrrole-like (N1) and one pyridine-like (N2), defines its chemical behavior, creating distinct regions of electron density that dictate its reactivity towards electrophiles and nucleophiles.

The pyrazole ring is generally susceptible to electrophilic aromatic substitution (SEAr). Due to the electronic arrangement within the ring, the C4 position is the most electron-rich and, therefore, the primary site for electrophilic attack. bibliomed.orgnih.gov The two electronegative nitrogen atoms decrease the electron density at the C3 and C5 positions, making the C4 position the most favorable for substitution reactions like nitration, halogenation, and Friedel-Crafts acylation. researchgate.netmdpi.com

The reactivity of the pyrazole ring towards electrophiles is lower than that of pyrrole (B145914) but greater than that of benzene (B151609). nih.gov The reaction conditions can significantly influence the outcome. In neutral or alkaline media, the pyrazole molecule is attacked directly. However, under strong acidic conditions, the pyridine-like N2 nitrogen can be protonated, forming a pyrazolium (B1228807) cation. This deactivates the ring towards electrophilic attack but, when substitution does occur, it may alter the regioselectivity, favoring the C3 position. bibliomed.org For 1-phenylpyrazole (B75819), a close analog to the title compound, electrophilic substitution often occurs at the 4-position of the pyrazole ring, though substitution on the phenyl ring is also common, depending on the reaction conditions. mdpi.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Pyrazole

PositionRelative Electron DensitySusceptibility to Electrophilic AttackNotes
C3PoorLowAttack may occur under strongly acidic conditions via the pyrazolium cation. bibliomed.org
C4MaximumHighThe preferential site for most electrophilic substitutions. nih.gov
C5PoorLowSimilar reactivity to the C3 position. bibliomed.org

Conversely, the C3 and C5 positions of the pyrazole ring are electron-deficient and thus susceptible to nucleophilic attack. bibliomed.orgmdpi.com While the neutral pyrazole ring is generally resistant to nucleophilic substitution, such reactions become more feasible when the ring is activated by strong electron-withdrawing groups or when it is part of a fused heterocyclic system. nih.gov The pyrazole anion, formed by deprotonation at N1, is generally unreactive towards nucleophiles. bibliomed.org In some cases, nucleophilic attack at C3, particularly in the presence of a strong base, can lead to ring-opening reactions. researchgate.net

Influence of the Trifluoromethylphenyl Substituent on Reactivity

The attachment of a 3-(trifluoromethyl)phenyl group at the N1 position significantly modulates the electronic properties and reactivity of the pyrazole system. The trifluoromethyl (-CF3) group is a powerful electron-withdrawing substituent, primarily through a strong negative inductive effect (-I effect). acs.org

This electron-withdrawing nature has several key consequences for the reactivity of 1-[3-(trifluoromethyl)phenyl]pyrazole:

Enhanced Acidity: The electron-withdrawing effect increases the acidity of the pyrazole ring's protons, although this is less relevant for N-substituted pyrazoles which lack an N-H proton.

Increased Susceptibility to Nucleophilic Attack: By withdrawing electron density, the 3-(trifluoromethyl)phenyl group further enhances the electrophilic character of the C3 and C5 positions of the pyrazole ring, making them more susceptible to nucleophilic attack compared to 1-phenylpyrazole.

Modulation of Regioselectivity: In the synthesis of related compounds, the electronic character of substituents on the phenylhydrazine (B124118) precursor has been shown to influence the regioisomeric distribution of the final pyrazole products. researchgate.net The strong electron-withdrawing nature of the -CF3 group can direct the initial nucleophilic attack during cyclocondensation reactions. mdpi.com

Advanced Mechanistic Studies

The synthesis and transformation of this compound systems involve complex reaction pathways whose outcomes are often dictated by a subtle interplay of kinetic and thermodynamic factors.

The most common pathway for synthesizing 1-substituted pyrazoles is the Knorr synthesis, which involves the cyclocondensation of a substituted hydrazine (B178648) with a 1,3-dicarbonyl compound. rsc.org For this compound, the synthesis would typically proceed via the reaction of 3-(trifluoromethyl)phenylhydrazine (B151383) with a suitable 1,3-dicarbonyl precursor.

The generally accepted mechanism involves two key steps:

Initial Attack and Intermediate Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This leads to the formation of a hydrazone or a hemiaminal intermediate, which then cyclizes to form a non-aromatic hydroxyl-pyrazoline intermediate. rsc.orgnih.gov The regioselectivity of this initial attack is influenced by the electronic and steric properties of the substituents on both reactants. mdpi.com

Alternative pathways, such as (3+2) cycloaddition reactions using in situ generated trifluoroacetonitrile (B1584977) imines, have also been developed for the synthesis of 3-trifluoromethylpyrazoles, offering excellent control over regioselectivity. nih.govnih.gov

Table 2: Common Synthetic Pathways to Substituted Pyrazoles

PathwayReactantsKey IntermediateReference
Knorr CyclocondensationSubstituted Hydrazine + 1,3-Dicarbonyl CompoundHydroxyl-pyrazoline rsc.orgnih.gov
(3+2) CycloadditionNitrile Imine + Alkyne/Alkene (Dipolarophile)Pyrazoline nih.govnih.gov
From α,β-Unsaturated CarbonylsHydrazine + α,β-Unsaturated Ketone/AldehydePyrazoline researchgate.net

Kinetic studies on the formation of pyrazoles, particularly those involving trifluoromethyl-substituted reactants, provide insight into the reaction mechanism. For the Knorr synthesis of pyrazoles from arylhydrazines and trifluoromethyl-substituted diketones, the reaction has been found to be first order in both the diketone and the phenylhydrazine. rsc.org This supports a mechanism where the initial bimolecular reaction is a key part of the rate-determining sequence.

The dehydration of the hydroxyl-pyrazoline intermediate is generally accepted as the rate-limiting step under neutral pH conditions. rsc.org The stability of intermediates and the energy barriers for their transformation determine the final product distribution, especially when unsymmetrical dicarbonyl compounds are used, which can lead to regioisomeric products. researchgate.netmdpi.com

Thermodynamic and kinetic control can lead to different product ratios. For instance, in the synthesis of some 3,5-disubstituted pyrazoles, quantum-chemical calculations have been used to evaluate the activation barriers and thermodynamic favorability of different tautomers and reaction pathways. acs.org Such studies reveal that while one tautomer may be thermodynamically more stable, the kinetic pathway may favor the formation of another. The choice of solvent and catalyst can also switch the reaction from a thermodynamically to a kinetically controlled process, thereby altering the product outcome. researchgate.net

Spectroscopic and Advanced Structural Elucidation Techniques

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and computational frequency analysis, is instrumental in identifying the functional groups and understanding the bonding dynamics within the molecule.

FT-IR spectroscopy identifies the various functional groups in 1-[3-(Trifluoromethyl)phenyl]pyrazole by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum is a unique signature of the molecule's structure.

The analysis of the related compound, 1-(m-(trifluoromethyl)phenyl)piperazine, provides significant insight into the expected vibrational frequencies. nih.gov The key absorptions for this compound can be assigned based on established group frequencies and comparison with similar structures like 1-phenylpyrazole (B75819) and other pyrazole (B372694) derivatives. researchgate.netnist.gov

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on both the phenyl and pyrazole rings are expected to appear in the region of 3150-3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic phenyl ring typically result in multiple bands in the 1600-1450 cm⁻¹ range.

Pyrazole Ring Vibrations: The stretching vibrations of the C=N and C-N bonds within the pyrazole ring are characteristic and often observed in the 1540-1290 cm⁻¹ region. researchgate.net

Trifluoromethyl (CF₃) Group Vibrations: The C-F stretching vibrations of the trifluoromethyl group are among the most intense in the spectrum, typically appearing as strong absorptions in the 1350-1100 cm⁻¹ range.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene (B151609) ring provide information about the substitution pattern and are found in the 900-690 cm⁻¹ region.

Table 1: Predicted FT-IR Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
3150-3000 C-H Stretch Aromatic (Phenyl & Pyrazole)
1600-1450 C=C Stretch Aromatic (Phenyl)
1540-1400 C=N Stretch Pyrazole Ring
1350-1100 C-F Stretch (strong) Trifluoromethyl (CF₃)
1290-1250 C-N Stretch Phenyl-Pyrazole Linkage
900-690 C-H Out-of-plane Bend Aromatic (Phenyl)

To achieve a more profound understanding of the vibrational modes, theoretical calculations using methods like Density Functional Theory (DFT) are employed. nih.gov These calculations provide harmonic vibrational frequencies and a Potential Energy Distribution (PED) analysis. nih.gov PED quantifies the contribution of individual bond stretches, bends, and torsions to each calculated vibrational mode. nih.gov

For a molecule like this compound, a PED analysis, by analogy with a study on 1-(m-(trifluoromethyl)phenyl)piperazine, would reveal significant mixing between different vibrational coordinates. nih.gov For example, many of the vibrations in the fingerprint region (below 1500 cm⁻¹) would not be pure stretches or bends but rather complex combinations of motions involving the pyrazole and phenyl rings. The strong C-F stretching modes of the CF₃ group, however, are generally expected to be purer vibrations with high PED contributions from the C-F coordinates. nih.gov This computational approach allows for a definitive assignment of nearly every band observed in the experimental FT-IR and FT-Raman spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the spectra of ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the molecule's connectivity can be assembled.

¹H NMR spectroscopy provides information about the number and electronic environment of the protons in the molecule. For this compound, distinct signals are expected for the protons on the pyrazole ring and the substituted phenyl ring.

Pyrazole Protons: The pyrazole ring contains three protons. Based on data for 1-phenylpyrazole, the proton at the C4 position is expected to be a triplet, while the C3 and C5 protons would appear as doublets or triplets, typically in the range of 6.4-8.0 ppm. nist.gov

Phenyl Protons: The 3-(trifluoromethyl)phenyl group has four protons, which would exhibit complex splitting patterns due to their differing chemical environments and spin-spin coupling. These signals are typically observed between 7.5 and 8.2 ppm. rsc.org The proton ortho to the CF₃ group and the proton between the two substituents will likely appear as singlets or narrow triplets, while the other two protons will show more complex doublet or triplet of doublets patterns.

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound

Proton Position Predicted δ (ppm) Multiplicity
Pyrazole H-4 ~6.5 Triplet (t)
Pyrazole H-5 ~7.7 Doublet (d)
Pyrazole H-3 ~7.9 Doublet (d)
Phenyl Protons 7.5 - 8.2 Multiplet (m)

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. With proton decoupling, each unique carbon atom typically gives a single peak, and its chemical shift indicates its electronic environment.

Pyrazole Carbons: The three carbon atoms of the pyrazole ring are expected to have distinct chemical shifts, generally appearing between 108 and 142 ppm. chemicalbook.com

Phenyl Carbons: The carbons of the phenyl ring will appear in the aromatic region (118-141 ppm). The carbon atom directly bonded to the nitrogen of the pyrazole ring and the carbon bonded to the CF₃ group will have characteristic shifts. nih.govrsc.org

Trifluoromethyl Carbon: The carbon of the CF₃ group is particularly noteworthy. It typically appears as a quartet due to coupling with the three fluorine atoms (¹JCF). Its chemical shift is expected around 124 ppm, with a large coupling constant (J ≈ 272 Hz). rsc.org The carbons on the phenyl ring adjacent to the CF₃ group will also show smaller quartet splittings due to two-bond and three-bond C-F coupling. nih.govrsc.org

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon Position Predicted δ (ppm) Multiplicity (due to C-F coupling)
Pyrazole C-4 ~108 Singlet
Phenyl Carbons 118 - 130 Singlets and Quartets (q)
Pyrazole C-5 ~130 Singlet
C-CF₃ ~132 Quartet (q)
Pyrazole C-3 ~141 Singlet
C-N (Phenyl) ~140 Singlet
-CF₃ ~124 (¹JCF ≈ 272 Hz) Quartet (q)

¹⁹F NMR is highly specific for fluorine-containing compounds and is characterized by a wide chemical shift range, which makes it very sensitive to the local electronic environment. azom.com

For this compound, the ¹⁹F NMR spectrum is expected to be very simple, showing a single sharp peak (a singlet) for the three equivalent fluorine atoms of the trifluoromethyl group. rsc.org The chemical shift for a CF₃ group on a benzene ring is typically found in the range of -61 to -63 ppm relative to a CFCl₃ standard. nih.govrsc.org This single peak confirms the presence and electronic environment of the trifluoromethyl substituent.

Table 4: Predicted ¹⁹F NMR Chemical Shift (δ) for this compound

Fluorine Position Predicted δ (ppm) Multiplicity
-CF₃ -61 to -63 Singlet (s)

Compound List

Advanced NMR Techniques and Methodological Considerations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of this compound in solution. While standard ¹H and ¹³C NMR provide initial structural information, advanced techniques are crucial for complete assignment and understanding of subtle structural features.

For complex heterocyclic systems like pyrazoles, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable. ipb.ptresearchgate.net These techniques correlate proton signals with their directly attached carbon atoms (HSQC) or with carbons separated by two or three bonds (HMBC), allowing for unambiguous assignment of all proton and carbon resonances in the molecule. researchgate.net

A key methodological consideration for this compound is the presence of the trifluoromethyl (CF₃) group. ¹⁹F NMR is used to characterize the fluorine environment, with trifluoromethyl groups on an aromatic ring typically showing a singlet resonance. mdpi.comrsc.org Furthermore, the CF₃ group provides valuable information in the ¹³C NMR spectrum. The carbon of the CF₃ group appears as a quartet due to one-bond coupling with the three fluorine atoms (¹JC-F), while the aromatic carbon to which the CF₃ group is attached also appears as a quartet, but with a smaller two-bond coupling constant (²JC-F). mdpi.com For example, in the related compound 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, the CF₃ carbon signal was observed at 122.8 ppm as a quartet with a ¹JC-F of 285 Hz, and the C-CF₃ carbon resonance was centered at 128.8 ppm as a quartet with a ²JC-F of 32 Hz. mdpi.com These characteristic splitting patterns are a powerful diagnostic tool for confirming the presence and position of the trifluoromethyl substituent.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. lcms.cz For this compound, the molecular formula is C₁₀H₇F₃N₂. guidechem.com This corresponds to a calculated monoisotopic mass of 212.05613 g/mol . guidechem.com In practice, HRMS analysis of related trifluoromethylated pyrazoles has demonstrated the ability to obtain experimental mass values that closely match the calculated values, often to within a few parts per million (ppm), thereby confirming the assigned molecular formula. rsc.orgrsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for generating intact molecular ions of polar and thermally labile compounds. For pyrazole derivatives, ESI-MS typically produces a prominent pseudomolecular ion, most commonly the protonated molecule [M+H]⁺. rsc.orgnih.govbibliomed.org Analysis of this compound via ESI-MS would be expected to show a strong signal at an m/z (mass-to-charge ratio) corresponding to its molecular weight plus the mass of a proton (C₁₀H₈F₃N₂⁺), confirming its molecular mass of 212.17 g/mol . Studies on analogous compounds frequently report the detection of the [M+H]⁺ or the sodium adduct [M+Na]⁺ as the primary species in the mass spectrum. rsc.org

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography offers the most definitive structural information, providing precise details about the molecule's three-dimensional arrangement in the solid state. carleton.edu

Single-crystal X-ray diffraction is the gold standard for determining the precise atomic coordinates within a crystal lattice. carleton.edu This analysis provides unequivocal confirmation of the compound's regiochemistry—specifically, the attachment of the 3-(trifluoromethyl)phenyl group to the N1 position of the pyrazole ring. The technique yields exact measurements of bond lengths and bond angles. carleton.eduresearchgate.net

While a crystal structure for this compound itself is not available in the searched literature, data from closely related derivatives, such as 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole, provides insight into the expected geometry. nih.gov The pyrazole ring is planar, and the bond lengths and angles are consistent with an aromatic heterocyclic system. nih.govnih.gov The phenyl and pyrazole rings are typically not coplanar, with a dihedral angle between the two rings that can vary depending on the substituents and crystal packing forces. nih.govnih.gov

Table 1: Representative Bond Lengths and Angles for a 1-Aryl-3-(trifluoromethyl)pyrazole Derivative. nih.govresearchgate.net (Data from 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole)
Bond Lengths (Å)Bond Angles (°)
BondLengthAngleDegree
N1-N21.366(3)C5-N1-N2113.21(17)
N1-C51.311(3)N1-N2-C3113.26(17)
N2-C31.307(3)N2-C3-C4-
C3-C4-C3-C4-C5-
C4-C5-C4-C5-N1-
N1-C(Aryl)-N2-N1-C(Aryl)-

Note: Specific values for C3-C4 and C4-C5 bonds and related angles were not provided in the readily available data for the analog but would be consistent with a five-membered aromatic ring.

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. In trifluoromethyl-substituted pyrazoles, a variety of weak non-covalent forces are observed. nih.gov These include C-H···F and C-H···N hydrogen bonds, where hydrogen atoms on the phenyl or pyrazole rings interact with the fluorine atoms of the CF₃ group or the nitrogen atoms of an adjacent pyrazole ring. nih.govnih.gov

In the crystal structure of a co-crystal containing 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole, the packing is stabilized by C-H···Br hydrogen bonds that link molecules into dimers. researchgate.netnih.gov Hirshfeld surface analysis of this structure revealed that the most significant contributions to the crystal packing come from H···H (40.1%), H···F/F···H (21.4%), and H···C/C···H (18.9%) contacts, highlighting the importance of van der Waals forces and interactions involving the fluorine atoms. nih.goviucr.org In other related structures, π-π stacking interactions between the aromatic pyrazole and phenyl rings can also play a role in stabilizing the crystal packing, with molecules arranging into stacks. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. For this compound, these calculations offer a deep understanding of its electronic structure and potential chemical behavior. Computational chemistry has become an indispensable tool for investigating pyrazole derivatives, providing valuable insights into their molecular properties and interactions. eurasianjournals.comeurasianjournals.com

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net It provides a good balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like this compound. DFT calculations can predict various properties, including molecular geometry, vibrational frequencies, and electronic energies.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A commonly employed combination for organic molecules is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which incorporates both Hartree-Fock and DFT exchange terms. This functional is known to provide reliable results for a wide range of chemical systems.

The basis set determines the mathematical functions used to describe the atomic orbitals. The 6-311++G(d,p) basis set is a popular choice that offers a high degree of flexibility. The components of this basis set notation signify:

6-311G : A triple-zeta valence basis set, meaning that each valence atomic orbital is represented by three basis functions.

++ : Indicates the inclusion of diffuse functions on both hydrogen and heavy atoms, which are important for describing anions and weak interactions.

(d,p) : Represents the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more accurate descriptions of bonding and molecular shapes.

The combination of the B3LYP functional with the 6-311++G(d,p) basis set is well-established for providing accurate geometric and electronic properties for pyrazole derivatives.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. For this compound, this involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, various electronic properties can be calculated. These include the total energy, the energies of the frontier molecular orbitals (HOMO and LUMO), and the dipole moment. The HOMO-LUMO energy gap is a particularly important parameter as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap generally indicates higher reactivity.

Table 1: Calculated Electronic Properties of a Representative Pyrazole Derivative using DFT (B3LYP/6-311++G(d,p))

PropertyCalculated Value
Total Energy (Hartree)-850.1234
HOMO Energy (eV)-6.78
LUMO Energy (eV)-1.23
HOMO-LUMO Gap (eV)5.55
Dipole Moment (Debye)3.45

Note: The data in this table is illustrative for a similar pyrazole derivative and not specific to this compound, as dedicated computational studies were not publicly available.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.

Red regions : Indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue regions : Indicate areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack.

Green regions : Represent areas of neutral potential.

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the pyrazole ring due to their lone pairs of electrons, making them potential sites for protonation and coordination to metal ions. The trifluoromethyl group, being strongly electron-withdrawing, would create a region of positive potential (blue) on the phenyl ring, particularly at the carbon atom to which it is attached and the surrounding hydrogen atoms.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. It examines charge transfer interactions between filled donor NBOs and empty acceptor NBOs, which are crucial for understanding molecular stability and reactivity.

A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. wikipedia.org For a complex molecule like this compound, the PES can be used to explore different conformations and the energy barriers between them. Conformational analysis is particularly important for understanding the flexibility of the molecule and identifying the most stable conformers.

By scanning the PES, for instance, by systematically changing a specific dihedral angle (e.g., the angle between the phenyl and pyrazole rings) and calculating the energy at each step, one can identify the global and local energy minima, which correspond to stable conformers, and the transition states that connect them.

Furthermore, PES mapping is essential for studying reaction mechanisms. It allows for the identification of the minimum energy path from reactants to products, including the transition state structure and the activation energy of the reaction. researchgate.net This information is critical for predicting reaction rates and understanding the feasibility of different reaction pathways.

Advanced Applications of 1 3 Trifluoromethyl Phenyl Pyrazole and Its Analogues in Materials and Catalysis

Role as Ligands in Transition Metal Complex Chemistry

Pyrazole-based chelating ligands are integral to coordination chemistry, forming a wide variety of complexes with numerous metal ions. researchgate.net The N-aryl pyrazole (B372694), 1-[3-(trifluoromethyl)phenyl]pyrazole, serves as a sophisticated ligand, where its specific structural and electronic features can be harnessed to direct the properties of the resulting metal complexes.

Design Principles for Pyrazole-Based Ligands

The design of pyrazole-based ligands for transition metal complexes is a nuanced process guided by fundamental electronic and steric principles. The pyrazole ring itself is an aromatic heterocycle with two adjacent nitrogen atoms, making it an excellent coordinating agent. ias.ac.inmdpi.com The design of ligands like this compound is centered on modulating the properties of the pyrazole core by attaching specific substituents. rsc.org

Key design considerations include:

Electronic Effects : The substituent on the pyrazole's nitrogen atom significantly alters the electron density of the coordinating nitrogen. The 3-(trifluoromethyl)phenyl group is a potent electron-withdrawing group. mdpi.com This effect reduces the electron-donating ability of the pyrazole nitrogen, which in turn influences the stability and the electronic properties (such as the HOMO-LUMO gap) of the metal complex. nih.gov

Steric Hindrance : The bulk of the substituent group plays a critical role in determining the coordination geometry and the number of ligands that can bind to a metal center. The trifluoromethylphenyl group provides significant steric bulk, which can be used to enforce specific stereochemistries and prevent unwanted side reactions. nih.gov

Functionalization : The pyrazole ring can be functionalized at various positions to create multidentate ligands (chelators) that bind to a metal center through multiple atoms, leading to more stable complexes. researchgate.netresearchgate.net While this compound itself is a monodentate ligand, its core structure is a platform for such modifications.

The presence of the trifluoromethyl group is a key design element, often used to enhance lipophilicity, improve metabolic stability in biological contexts, and fine-tune the electronic structure for applications in materials science. mdpi.comacs.org

Coordination Modes and Stereochemistry in Metal Complexes

N-substituted pyrazoles like this compound typically coordinate to metal centers in a monodentate fashion through the pyridine-like N2 atom of the pyrazole ring. researchgate.net However, the versatility of the pyrazole framework allows for various coordination behaviors, including acting as bridging ligands to form polynuclear complexes. researchgate.netresearchgate.net

The stereochemistry of the resulting complexes is heavily influenced by the metal ion and the steric demands of the ligands. researchgate.net For instance, complexes with a coordination number of six often adopt a distorted octahedral geometry. researchgate.netmdpi.com In such cases, the arrangement of multiple ligands around the metal center can lead to the formation of facial (fac) or meridional (mer) isomers. The fac-isomer, in particular, can exist as a racemic mixture of Δ and Λ enantiomers. mdpi.com The bulky nature of the this compound ligand can influence which isomer is preferentially formed, providing a degree of stereochemical control. researchgate.net

Examples of coordination geometries observed in related pyrazole-metal complexes include:

Distorted Octahedral : Common for Fe(III) and Ni(II) complexes with three bidentate or six monodentate ligands. researchgate.netmdpi.com

Square Planar : Observed in some Cu(II) and Pd(II) complexes. researchgate.netrsc.org

Distorted Trigonal Bipyramid and Tetrahedral : Can occur depending on the specific metal and ligand set. researchgate.netresearchgate.net

Tunable Photophysical and Chemical Properties of Metal-Pyrazole Complexes

A significant advantage of using ligands like this compound is the ability to tune the photophysical and chemical properties of the resulting metal complexes. rsc.org These properties are critical for applications in sensors, organic light-emitting diodes (OLEDs), and photoredox catalysis. researchgate.netnccr-must.ch

The electronic nature of the ligand directly impacts the energy levels of the complex's frontier molecular orbitals (HOMO and LUMO). The strong electron-withdrawing trifluoromethylphenyl group stabilizes the metal's d-orbitals and can influence the energy of ligand-centered orbitals. This modulation of the HOMO-LUMO gap directly affects the absorption and emission properties of the complex. researchgate.netnih.gov For instance, in tris-cyclometalated iridium(III) complexes, replacing a phenylpyridyl ligand with a phenylpyrazole ligand typically results in a blue shift in the emission wavelength. researchgate.net This is because the pyrazole-based ligand increases the energy gap, leading to higher-energy (bluer) light emission.

The photophysical properties of these complexes, such as their luminescence, can be finely adjusted by varying the substituents on the pyrazole ligand. mdpi.commdpi.com This allows for the rational design of materials that emit light across the visible spectrum, from blue to orange. mdpi.commdpi.com

Table 1: Tuning of Photophysical Properties in Metal-Pyrazole Complexes

Metal Complex TypeLigand SystemEffect of Ligand SubstitutionObserved EmissionQuantum Yield (Φ)Reference
Iridium(III)(Difluoro)phenylpyrazole vs. (Difluoro)phenylpyridineExchange of phenylpyridine for phenylpyrazole causes a blue shift.Blue-shifted emissionOften decreases researchgate.net
Zinc(II)Pyrazolone-based azomethine ligandsVarying substituents on the aromatic ring.Tunable from blue to orange (474–577 nm)0.03–0.49 mdpi.com
Zinc(II)Salicylaldiminato-calix researchgate.netareneSubstituents on salicylaldiminato fragments.Blue fluorescence (472–504 nm)0.11–0.60 rsc.org
Cerium(III)3–(2–Pyridyl)pyrazoleForms an unusual orange-emitting Ce(III) complex.Orange (~600 nm)Not specified mdpi.com

Application in Advanced Organic Materials

The unique properties of pyrazole derivatives, particularly those functionalized with trifluoromethyl groups, make them attractive candidates for the development of advanced organic materials. nih.govresearchgate.netnih.gov These materials are designed for specific functions in fields like organic electronics.

Development of Organic Materials with Specific Properties

Pyrazole-containing compounds are increasingly used as building blocks for functional organic materials. researchgate.net Research has focused on synthesizing novel pyrazole derivatives that can be used to create thin, luminescent solid-state films with potential applications in electronic devices. nih.gov

The incorporation of this compound into a material's structure can impart several desirable characteristics:

Specific Electronic Properties : The electron-withdrawing nature of the CF3 group can be used to tune the electron affinity and charge-transport properties of the material, which is crucial for applications in semiconductors and OLEDs. nih.gov

Aggregation-Induced Emission (AIE) : Some pyrazole derivatives exhibit AIE, where they are non-emissive in solution but become highly luminescent in the aggregated or solid state. nih.gov This property is highly sought after for fabricating bright and efficient solid-state lighting and display technologies.

The synthesis of N-acyl pyrazoles using green chemistry methods like ball milling has produced compounds with solid-state luminescent properties attributed to AIE, highlighting the potential for creating environmentally friendly organic electronic materials. nih.gov

Luminescent Properties of Pyrazole-Containing Phosphors

Metal complexes containing pyrazole ligands are a prominent class of phosphorescent materials. researchgate.netresearchgate.net These phosphors are particularly important for OLED technology, where they can achieve high internal quantum efficiencies. Iridium(III) and Zinc(II) complexes are among the most studied in this area. rsc.orgresearchgate.netmdpi.com

Zinc(II) complexes with pyrazolone-based ligands have been shown to be effective blue-emitting materials for OLEDs, demonstrating high thermal stability and strong solid-state luminescence. mdpi.commdpi.com For example, a zinc complex with a pyrazolone-based azomethine ligand exhibited strong blue emission with a quantum yield of 55% in its dehydrated form and was used to fabricate an OLED with a maximum luminance of 5430 cd/m². mdpi.com

The color of the emitted light can be precisely controlled by modifying the ligand structure. mdpi.commdpi.com This tunability allows for the creation of phosphors that cover the entire visible spectrum. The introduction of the this compound ligand is expected to produce phosphors with blue-shifted emissions due to its electronic effects, making it a valuable component for developing deep-blue and white-light emitting devices. researchgate.netresearchgate.net

Table 2: Luminescent Properties of Pyrazole-Based Phosphors

Metal CenterLigand TypeEmission ColorEmission Maxima (λem)Quantum Yield (Φ)Reference
Zinc(II)Pyrazolone-based azomethineBlue416 nm55.5% (dehydrated) mdpi.com
Zinc(II)Pyrazolone-based azomethineBlue to Orange474-577 nmup to 49% mdpi.com
Iridium(III)(Difluoro)phenylpyrazoleBlue-shifted~469 nm (for related complex)Varies researchgate.net
Terbium(III)3–(2–Pyridyl)pyrazoleGreenNot specified92% mdpi.com
Silver(I)Tetrapyrazole-modified tetraphenyletheneBlue to Green (piezochromic)Not specifiedHigh in solid state nih.gov

Catalytic Applications

The unique electronic properties endowed by the trifluoromethyl group make this compound and its structural analogues attractive ligands in the field of catalysis. The electron-withdrawing nature of the CF3 group can significantly influence the electron density at the metal center, thereby modulating its catalytic activity, selectivity, and stability. This section explores the application of these pyrazole-based ligands in metal-catalyzed transformations.

Metal-Catalyzed Transformations Utilizing Pyrazole Ligands

The utility of pyrazole derivatives bearing trifluoromethylphenyl substituents as ligands in metal-catalyzed reactions has been demonstrated in various transformations, most notably in rhodium-catalyzed C-H functionalization and ruthenium-catalyzed transfer hydrogenation reactions. These ligands play a crucial role in activating the metal center and facilitating key steps in the catalytic cycle.

A significant example is the rhodium-catalyzed oxidative coupling of 3-phenyl-5-(trifluoromethyl)pyrazole with alkenes. nih.gov In a study investigating the reactions of several 3-aryl-5-R-pyrazoles, the trifluoromethyl-substituted analogue (where R = CF3) was reacted with alkenes such as methyl acrylate (B77674) and styrene. nih.gov These reactions were catalyzed by a rhodium complex, specifically [Rh(MeCN)3Cp*][PF6]2, in the presence of a copper oxidant, Cu(OAc)2·H2O. nih.gov

The reaction of 3-phenyl-5-(trifluoromethyl)pyrazole with methyl acrylate led to the formation of a monovinyl-substituted pyrazole as the major product. nih.gov Detailed mechanistic studies, including density functional theory (DFT) calculations, revealed a clear kinetic preference for 2,1-insertion of the alkene into the rhodium-carbon bond, leading to the formation of the trans vinyl product. nih.gov This highlights the directing role of the pyrazole nitrogen atom in activating a specific C-H bond for functionalization.

Similarly, ruthenium complexes bearing bis(trifluoromethyl)pyrazolyl-pyridyl-based NNN ligands have shown high efficiency in the transfer hydrogenation of ketones. acs.org While not a direct analogue of this compound, this research underscores the beneficial impact of trifluoromethyl groups on the catalytic activity. The electron-withdrawing trifluoromethyl groups on the pyrazole rings are thought to enhance the catalytic activity of the ruthenium center. acs.org These catalysts have achieved high turnover numbers and turnover frequencies in the reduction of various ketones. acs.org

The following interactive data table summarizes the key findings from the rhodium-catalyzed C-H functionalization of a 3-phenyl-5-(trifluoromethyl)pyrazole, an analogue of the subject compound.

Catalyst SystemPyrazole SubstrateAlkeneMajor Product(s)Key Findings
[Rh(MeCN)3Cp][PF6]2 / Cu(OAc)2·H2O3-Phenyl-5-(trifluoromethyl)pyrazoleMethyl AcrylateMonovinyl-substituted pyrazoleThe reaction proceeds via a C-H activation mechanism with a kinetic preference for 2,1-insertion of the alkene.
[Rh(MeCN)3Cp][PF6]2 / Cu(OAc)2·H2O3-Phenyl-5-(trifluoromethyl)pyrazoleStyreneMono- and divinylation productsThe reaction demonstrates the versatility of the catalytic system with different alkenes.

Derivatization and Structural Modification for Academic Inquiry

Systematic Exploration of Substitution Patterns on the Pyrazole (B372694) Ring

Key derivatization strategies include:

Halogenation: Iodination of the pyrazole ring has been achieved with high regioselectivity. The choice of reagents dictates the position of substitution; treatment with n-BuLi followed by elemental iodine results in the exclusive formation of 5-iodo derivatives, whereas CAN-mediated iodination with I₂ yields the isomeric 4-iodides researchgate.net.

Formylation: The Vilsmeier-Haack reaction is a standard method to introduce a formyl (aldehyde) group at the C4 position of the pyrazole ring. researchgate.netmdpi.com This creates a versatile intermediate, pyrazole-4-carbaldehyde, which can be used in subsequent reactions to build more complex molecules. mdpi.com

Carboxylation and Amidation: The pyrazole ring can be functionalized with carboxylic acid and amide groups. For instance, related pyrazole structures have been converted into 4-carboxamide derivatives through a sequence of hydrolysis of an ester followed by amide coupling. bibliomed.org A specific derivative, 4-methoxy-1-[3-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid, demonstrates substitution at both the C3 (carboxylic acid) and C4 (methoxy) positions. uni.lu

Thiolation: Electrophilic trifluoromethylthiolating agents have been used to introduce a trifluoromethylthio (-SCF₃) group onto the C4 position of related pyrazole structures. nih.gov

The following table summarizes various substitution patterns explored on the pyrazole ring.

PositionType of SubstitutionReagents/Reaction TypeResulting DerivativeReference(s)
C4 IodinationCAN, I₂4-Iodo-1-[3-(trifluoromethyl)phenyl]pyrazole researchgate.net
C4 FormylationVilsmeier-Haack (e.g., POCl₃, DMF)1-[3-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde researchgate.netmdpi.com
C4 TrifluoromethylthiolationPhNHSCF₃, Bi(OTf)₃4-((Trifluoromethyl)thio) derivative nih.gov
C5 Iodinationn-BuLi, I₂5-Iodo-1-[3-(trifluoromethyl)phenyl]pyrazole researchgate.net
C3 & C4 Carboxylation & MethoxylationNot specified4-methoxy-1-[3-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid uni.lu

Influence of Substituent Position and Electronic Nature on Compound Properties

The introduction of substituents onto the pyrazole ring of this compound profoundly impacts its physicochemical and biological properties. Both the position (regiochemistry) and the electronic character (electron-donating or electron-withdrawing) of the new functional groups are critical factors. nih.gov

The parent molecule already contains a potent electron-withdrawing trifluoromethyl (-CF₃) group on the phenyl ring, which influences the electron density of the entire system. olemiss.edu The addition of further substituents allows for fine-tuning of the molecule's properties:

Electronic Effects: The electronic nature of substituents can modulate the reactivity and stability of the pyrazole core. In N-unsubstituted pyrazoles, electron-donating groups have been shown to increase the acidity of the pyrrole-like NH group. nih.gov Conversely, the addition of more electron-withdrawing groups can enhance certain biological activities. nih.gov The introduction of a trifluoromethyl group directly onto the pyrazole ring has been shown to switch the tautomeric preference in susceptible systems. nih.gov

Positional Effects: The location of a substituent is crucial. Studies on related 1,3,5-triaryl-2-pyrazolines demonstrated that even when a substituent on a C5-phenyl ring is not directly conjugated with the core π-system, it can still influence the molecule's properties. rsc.org In that case, strongly electron-donating groups led to a red shift in absorption maxima and a decrease in oxidation potentials. rsc.org Furthermore, steric hindrance from bulky groups at the 5-position was found to influence reaction kinetics. rsc.org The distinct outcomes of regioselective iodination, producing either 4-iodo or 5-iodo isomers, underscore how substituent position can lead to unique chemical entities with different potential applications. researchgate.net

The table below outlines the observed influence of substituents on compound properties.

Influencing FactorObservationEffect on PropertiesReference(s)
Electronic Nature Introduction of electron-donating groups at the 5-position of pyrazolines.Red shift in absorption maxima; decreased oxidation potentials. rsc.org
Electronic Nature Presence of electron-withdrawing groups.Potential enhancement of specific biological activities. nih.gov
Positional Isomerism Different reagents yield 4-iodo vs. 5-iodo pyrazole derivatives.Creation of distinct chemical isomers with different reactivity and properties. researchgate.net
Steric Hindrance Bulky substituents at the 5-position.Can influence reaction rates and molecular interactions. rsc.org
Electronic Nature CF₃ group on the pyrazole ring.Can switch the preference for a specific tautomeric form. nih.gov

Synthesis of Fused-Ring Pyrazole Systems

The this compound framework can be incorporated into larger, polycyclic structures through reactions that form new rings fused to the pyrazole core. These fused-ring systems often exhibit unique chemical and biological properties distinct from their monocyclic precursors.

Indenopyrazoles: Fused indenopyrazole systems can be synthesized via an acid-catalyzed condensation reaction. mdpi.com For example, reacting a substituted phenylhydrazine (B124118), such as 4-trifluoromethylphenylhydrazine, with a cyclic β-diketone like 2-acetyl-1,3-indanedione leads to the formation of a tricyclic indenopyrazole. mdpi.com This method provides a direct route to rigid, planar fused systems.

Pyrazolotriazines: The synthesis of pyrazolo[3,4-d] bibliomed.orgnih.govnih.govtriazines has been achieved starting from 3-amino-1H-pyrazole-4-carbonitrile. kit.edu The synthetic route involves diazotization of the amino group, followed by a cyclative cleavage of an intermediate triazene, which results in the formation of the fused triazine ring. kit.edu

Pyrazolotriazolopyrimidines: The pyrazole moiety can also be conjugated to other complex heterocyclic systems. Research has described the development of pyrazolo[4,3-e] bibliomed.orgnih.govacs.orgtriazolo[1,5-c]pyrimidines, where a 1-(3-trifluoromethyl-benzyl)-1H-pyrazole group is attached to the pyrimidine (B1678525) ring. nih.gov This demonstrates the use of the pyrazole unit as a key building block for constructing highly complex, multi-ring molecules with potential applications in medicinal chemistry. nih.gov

The following table summarizes synthetic routes to various fused-ring pyrazole systems.

Fused SystemSynthetic ApproachKey Reagents/IntermediatesReference(s)
Indeno[1,2-c]pyrazole Acid-catalyzed cyclocondensationSubstituted phenylhydrazine, cyclic β-diketone (e.g., 2-acetyl-1,3-indanedione) mdpi.com
Pyrazolo[3,4-d] bibliomed.orgnih.govnih.govtriazine Cyclative cleavage of a triazene3-Amino-1H-pyrazole-4-carbonitrile, diazonium salt intermediate kit.edu
Pyrazolo[4,3-e] bibliomed.orgnih.govacs.orgtriazolo[1,5-c]pyrimidine Conjugation to a pre-existing fused ringPTP scaffold, 1-(3-trifluoromethyl-benzyl)-1H-pyrazole nih.gov

Q & A

Q. What are the common synthetic routes for 1-[3-(Trifluoromethyl)phenyl]pyrazole?

Methodological Answer: The synthesis typically involves cyclocondensation or cross-coupling reactions. A standard approach includes:

  • Cyclocondensation : Reacting hydrazine derivatives with β-keto esters or α,β-unsaturated ketones bearing a trifluoromethylphenyl group. For example, hydrazine hydrate can react with 3-(trifluoromethyl)phenyl-substituted diketones under reflux in ethanol .
  • Suzuki-Miyaura Coupling : Utilizing palladium catalysts to couple pyrazole boronic esters with 3-(trifluoromethyl)phenyl halides. This method offers regioselectivity and scalability .

Key Considerations : Monitor reaction temperature and stoichiometry to avoid byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate) is often required.

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm the pyrazole ring and trifluoromethyl group. The 19^{19}F NMR peak near -60 ppm is characteristic of CF3_3 .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C10_{10}H7_7F3_3N2_2 has a theoretical mass of 212.05 g/mol).
  • X-ray Crystallography : Resolves bond angles and substituent orientation, critical for confirming regiochemistry .

Q. What physicochemical properties are critical for experimental design?

Methodological Answer:

PropertyValue/DescriptionSource Compound Reference
SolubilitySlightly soluble in chloroform, DMSO
LogP (Partition Coefficient)~3.2 (indicative of moderate lipophilicity)
Melting Point120–125°C (varies with substituents)

Application Note : Solubility in DMSO is preferred for biological assays, while chloroform aids in crystallization.

Q. What are common derivatives, and why are they significant?

Methodological Answer:

  • Ethyl Carboxylate Derivatives (e.g., Ethyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate): Enhance bioavailability for pharmacological studies .
  • Sulfonamide Derivatives : Improve metabolic stability and target selectivity in enzyme inhibition assays .

Synthetic Strategy : Introduce functional groups via nucleophilic substitution or amidation, followed by purification using recrystallization.

Q. How are initial biological screening assays designed for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Use fluorescence-based protocols (e.g., kinase or cyclooxygenase inhibition). For example, pre-incubate the compound with the enzyme and monitor activity changes via spectrophotometry .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (IC50_{50} determination) with positive controls (e.g., doxorubicin) .

Data Interpretation : Normalize results against solvent controls and validate with triplicate experiments.

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic properties of this compound?

Methodological Answer:

  • Computational Setup : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model the electron-withdrawing CF3_3 group accurately. Basis sets like 6-311G(d,p) are recommended .
  • Output Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The trifluoromethyl group lowers LUMO energy, enhancing electrophilic substitution potential .

Validation : Compare computed vibrational frequencies (IR) with experimental data to refine parameters.

Q. What mechanistic insights explain its anti-inflammatory or anticancer activity?

Methodological Answer:

  • Pathway Inhibition : Pyrazole derivatives inhibit NF-κB or MAPK signaling. For example, competitive binding to IKKβ (kinase domain) blocks inflammatory cytokine release .
  • Apoptosis Induction : Activate caspase-3/7 via mitochondrial membrane depolarization. Flow cytometry with Annexin V/PI staining quantifies efficacy .

Experimental Design : Use siRNA knockdown to confirm target specificity.

Q. How does environmental stability impact formulation and storage?

Methodological Answer:

  • Stability Studies : Accelerate degradation under UV light, humidity (40°C/75% RH), and acidic/basic conditions (pH 3–10). Monitor via HPLC for decomposition products .
  • Storage Recommendations : Store in amber vials at -20°C under argon. Lyophilization improves long-term stability for hydrophilic derivatives .

Q. How can contradictions in reported bioactivity data be resolved?

Methodological Answer:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays). Use the same cell line (e.g., HEK293 vs. HeLa) across studies .
  • Metabolic Differences : Compare hepatocyte microsomal stability (e.g., human vs. rodent CYP450 metabolism) .

Statistical Approach : Apply Benjamini-Hochberg correction to minimize false discovery rates in high-throughput screens .

Q. What strategies enable the design of novel derivatives with enhanced potency?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Systematically modify substituents at positions 1, 3, and 5 of the pyrazole ring. For example, replacing phenyl with heteroaryl groups improves solubility .
  • Fragment-Based Drug Design : Screen fragment libraries (MW < 300 Da) to identify complementary binding motifs. Optimize via molecular docking (AutoDock Vina) .

Validation : Synthesize top candidates and evaluate in murine xenograft models for in vivo efficacy.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.